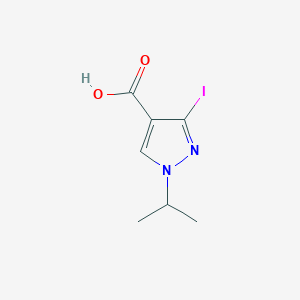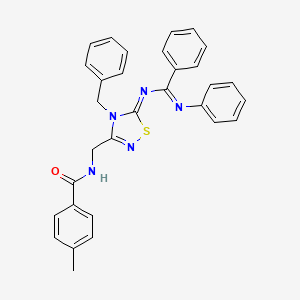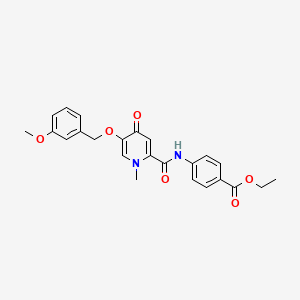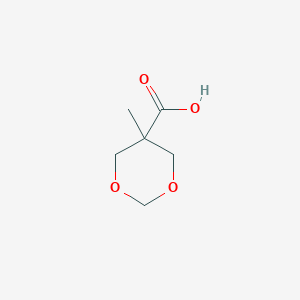![molecular formula C18H15FN4O3S3 B2465960 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1351660-64-4](/img/structure/B2465960.png)
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazolyl group, a methylamino group, and a methylsulfonyl group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzo[d]thiazolyl and methylsulfonylbenzo[d]thiazolyl groups would likely influence its overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its stability and affect its reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds synthesized from substituted N-(benzo[d]thiazol-2-yl) derivatives have shown significant antimicrobial properties. For instance, a series of substituted compounds were evaluated for their docking properties and antimicrobial activity, demonstrating good to moderate activity against selected bacterial and fungal strains (Anuse et al., 2019).
Antitumor and Anticancer Activity
Several studies have focused on the synthesis of benzothiazole derivatives for their potential antitumor and anticancer activities. Notably, fluorinated 2-(4-aminophenyl)benzothiazoles were investigated for their cytotoxicity in vitro, showing potent activity in sensitive human breast cell lines but were inactive against nonmalignant cells. This suggests a selective cytotoxicity that could be beneficial in cancer treatment (Hutchinson et al., 2001). Another study highlighted the synthesis and evaluation of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings for their antitumor activity, with some compounds exhibiting considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Anticonvulsant Activity
Research into the anticonvulsant properties of compounds related to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has revealed promising results. A study on the synthesis and pharmacological evaluation of a new class of 2-[(arylalky)amino]alkanamide derivatives identified potent anticonvulsants with significant therapeutic indexes in animal tests (Pevarello et al., 1998).
Mécanisme D'action
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to fluorescence and luminescence . The compound has been characterized for its good thermal stability and electrochemical stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable the compound is in a given environment. For this compound, it has been noted that it exhibits good thermal and electrochemical stability .
Propriétés
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S3/c1-23(18-22-16-11(19)4-3-5-13(16)28-18)9-15(24)21-17-20-12-7-6-10(29(2,25)26)8-14(12)27-17/h3-8H,9H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKITWYGMOOCDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2465887.png)
![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)



![3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465897.png)

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2465899.png)